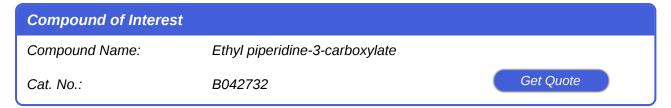


Commercial Availability and Suppliers of Ethyl Piperidine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for **ethyl piperidine-3-carboxylate**, a versatile building block in pharmaceutical and agrochemical research. This document also outlines relevant experimental protocols for its synthesis, purification, and analysis, compiled from publicly available scientific literature.

Commercial Availability and Supplier Landscape

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is readily available from a variety of chemical suppliers. It is offered in its racemic form as well as its chiral (R)- and (S)-enantiomers, catering to the specific stereochemical requirements of drug discovery and development programs. The hydrochloride salt of the racemic and chiral forms is also commercially available.

Key suppliers for **ethyl piperidine-3-carboxylate** and its derivatives include major chemical providers such as Thermo Fisher Scientific (Acros Organics), MilliporeSigma (Sigma-Aldrich), and Santa Cruz Biotechnology, alongside a range of specialized chemical synthesis and supply companies. The purity of the commercially available products typically ranges from 96% to over 98%, as determined by gas chromatography (GC).





Table 1: Commercial Suppliers of Ethyl Piperidine-3-

Carboxvlate (Racemic)

Supplier	Product Name	CAS Number	Purity	Available Quantities
Thermo Fisher Scientific	Ethyl nipecotate, 97%	5006-62-2	≥96.0% (GC)[1]	500 g[1]
MilliporeSigma (Sigma-Aldrich)	Ethyl nipecotate, 96%	5006-62-2	96%	25 g, 100 g[2][3]
Chem-Impex	Ethyl 3- piperidinecarbox ylate	5006-62-2	≥ 98% (GC)	Contact for details
SRIRAMCHEM	Ethyl Nipecotate	5006-62-2	≥98% (typical)	Contact for details[4]

Table 2: Commercial Suppliers of (S)-Ethyl Piperidine-3-

Carboxylate

Supplier	Product Name	CAS Number	Purity	Available Quantities
MilliporeSigma (Sigma-Aldrich)	(S)-Ethyl piperidine-3- carboxylate, 97%	37675-18-6	97%[5]	250 mg, 1 g[6]
Chem-Impex	(S)-Ethyl piperidine-3- carboxylate	37675-18-6	≥ 98% (GC)	Contact for details[7]
HANGZHOU LEAP CHEM CO., LTD.	Ethyl (3S)- piperidine-3- carboxylate	37675-18-6	99%, 99.5%	Contact for details[8]

Table 3: Commercial Suppliers of (R)-Ethyl Piperidine-3-Carboxylate



Supplier	Product Name	CAS Number	Purity	Available Quantities
Santa Cruz Biotechnology	(R)-Ethyl piperidine-3- carboxylate	25137-01-3	98%[7]	Contact for details
Hangzhou Longshine Bio- Tech	Ethyl (3R)- piperidine-3- carboxylate	25137-01-3	98% min	Contact for details[9]
ChemicalBook	Ethyl (3R)- piperidine-3- carboxylate	25137-01-3	>99%	Contact for details[10]

Physicochemical Properties

The following table summarizes key physicochemical properties of **ethyl piperidine-3-carboxylate**.

Table 4: Physicochemical Data for Ethyl Piperidine-3-

Carboxylate

Property	Value	Reference
Molecular Formula	C8H15NO2	[1]
Molecular Weight	157.21 g/mol	[7][11]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	102-104 °C at 7 mmHg	[3]
Density (racemic)	1.012 g/mL at 25 °C	[3]
Density ((S)-enantiomer)	1.043 g/mL at 25 °C	[5]
Density ((R)-enantiomer)	1.092 g/mL at 25 °C	[12]
Refractive Index (n20/D)	1.4580 to 1.4610	[1]
		-



Experimental Protocols

This section provides representative experimental methodologies for the synthesis, resolution, and analysis of **ethyl piperidine-3-carboxylate**, adapted from scientific literature.

Synthesis of Racemic Ethyl Piperidine-3-Carboxylate

A common synthetic route to **ethyl piperidine-3-carboxylate** involves the hydrogenation of ethyl nicotinate (ethyl pyridine-3-carboxylate).

Reaction: Catalytic hydrogenation of ethyl nicotinate.

Reagents and Equipment:

- · Ethyl nicotinate
- Ethanol (solvent)
- Raney Nickel or Palladium on Carbon (catalyst)
- High-pressure hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus
- Rotary evaporator

Procedure (General):

- In a high-pressure reaction vessel, dissolve ethyl nicotinate in ethanol.
- Carefully add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C) to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.
- Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary) and heat to the target temperature (e.g., 50-80 °C).



- Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the reaction is complete. Reaction progress can be monitored by TLC or GC-MS.
- Cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **ethyl piperidine-3-carboxylate**.
- The crude product can be purified by vacuum distillation.

Chiral Resolution of Racemic Ethyl Piperidine-3-Carboxylate

Enantiomerically pure forms of **ethyl piperidine-3-carboxylate** can be obtained through the resolution of the racemate using a chiral resolving agent. A published method describes the use of di-benzoyl-L-tartaric acid.[3][11]

Methodology: Diastereomeric salt formation and fractional crystallization.[11]

Reagents and Equipment:

- Racemic ethyl piperidine-3-carboxylate
- Di-benzoyl-L-tartaric acid
- Suitable solvent (e.g., a mixture of ethyl acetate and heptane)
- Reaction vessel with stirring
- Filtration apparatus
- pH meter or pH paper
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)



Rotary evaporator

Procedure Overview:

- Dissolve the racemic ethyl piperidine-3-carboxylate in a suitable solvent.
- Add a solution of di-benzoyl-L-tartaric acid (typically 0.5 equivalents) in the same or a miscible solvent.
- Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer will be less soluble and will precipitate out of the solution.
- Isolate the precipitated diastereomeric salt by filtration.
- The enantiomerically enriched free base can be liberated by treating the salt with a base (e.g., sodium carbonate solution) and extracting with an organic solvent.
- The mother liquor, enriched in the other enantiomer, can be similarly treated to recover the other enantiomer.
- The optical purity of the resolved enantiomers should be determined using a suitable chiral analytical method (e.g., chiral HPLC).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

A standard GC-MS method can be employed to determine the purity of **ethyl piperidine-3-carboxylate** and to identify any potential impurities.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.



- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Detector: Mass spectrometer operating in electron ionization (EI) mode.
- Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:

To determine the enantiomeric excess (e.e.) of the chiral forms of **ethyl piperidine-3-carboxylate**, a chiral HPLC method is necessary.

Illustrative Chiral HPLC Conditions:

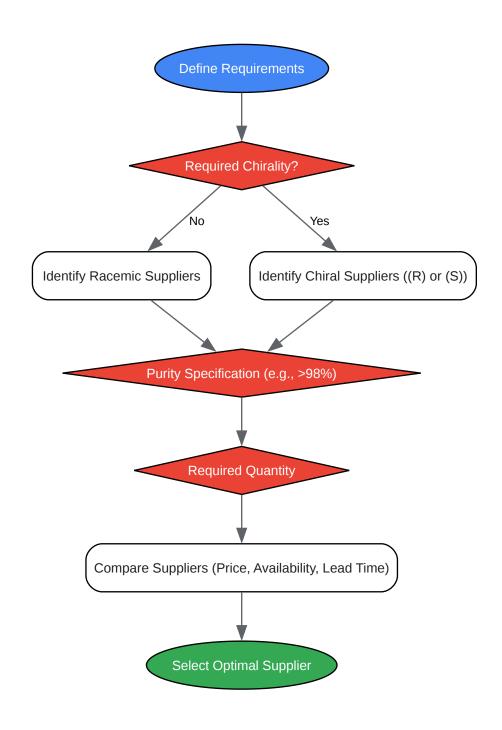
- Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used.
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV detector at a suitable wavelength (e.g., 210 nm, as the ester chromophore has low absorbance at higher wavelengths). For compounds without a strong chromophore, precolumn derivatization with a UV-active agent may be necessary.[13]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical synthesis and purification workflow, as well as a logical diagram for supplier selection.









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